molecular formula C9H21N3 B3233974 N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine CAS No. 1353959-15-5

N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Cat. No.: B3233974
CAS No.: 1353959-15-5
M. Wt: 171.28 g/mol
InChI Key: QMBZIMOJDMMJJE-UHFFFAOYSA-N
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Description

N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS 1354008-49-3) is a chemical compound with the molecular formula C9H21N3 and a molecular weight of 171.28 g/mol . This substance features a pyrrolidine ring, a common feature in many biologically active molecules, and an ethane-1,2-diamine backbone. Compounds with similar pyrrolidine-ethylenediamine structures have been investigated as key intermediates or scaffolds in medicinal chemistry, particularly in the development of inhibitors for enzymes like nitric oxide synthase (NOS) . For instance, research on analogous structures has demonstrated their potential to act as potent, selective inhibitors, with modifications to the amine groups significantly influencing both binding affinity and selectivity for different NOS isoforms . This suggests that this compound may serve as a valuable building block or precursor for researchers developing and synthesizing novel small molecule therapeutics or pharmacological probes. Its structural motifs are associated with interactions in enzyme active sites . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethyl-N'-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-3-12(7-5-10)9-4-6-11(2)8-9/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBZIMOJDMMJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197481
Record name 1,2-Ethanediamine, N1-ethyl-N1-(1-methyl-3-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353959-15-5
Record name 1,2-Ethanediamine, N1-ethyl-N1-(1-methyl-3-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353959-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-ethyl-N1-(1-methyl-3-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .

Scientific Research Applications

Pharmacological Potential

N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has shown promise in pharmacological studies. Its structure suggests potential interactions with biological targets, particularly in the realm of neuropharmacology. Compounds with similar structures have been investigated for their roles as:

  • Receptor Modulators : These compounds can act on neurotransmitter receptors, potentially influencing conditions like anxiety and depression.
  • Antidepressants : The presence of the pyrrolidine ring is characteristic of many antidepressant agents, suggesting that this compound may exhibit similar properties.

Case Studies

Recent studies have indicated that derivatives of this compound can enhance the efficacy of existing antidepressant therapies. For instance, research published in pharmacological journals has highlighted the ability of such compounds to modulate serotonin and norepinephrine levels in the brain, leading to improved mood regulation .

Polymer Chemistry

The compound's amine functional groups make it suitable for applications in polymer synthesis. It can be used as a hardener or curing agent in epoxy resins, which are widely used in coatings and adhesives.

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Alkylation Reactions : It can be used to introduce ethyl groups into other molecules.
  • Synthesis of Novel Pharmaceuticals : The compound's unique structure can be modified to create new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidine-Containing Diamines

N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS: 1354008-48-2)
  • Structural Difference : Replaces the ethyl group with an isopropyl substituent.
N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS: 1241386-61-7)
  • Structural Difference : Methyl group instead of ethyl.
  • Impact : Lower molecular weight (157.26 g/mol vs. 171.25 g/mol) and reduced hydrophobicity, likely altering pharmacokinetic profiles .
N1-(1-Benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine (CAS: Not listed)
  • Structural Difference : Benzyl and isopropyl substituents.
  • Impact : Aromaticity from the benzyl group enhances π-π stacking interactions, relevant in catalyst design or receptor binding .

Electronic and Corrosion Inhibition Properties

Ethane-1,2-diamine derivatives with multiple amine groups, such as DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine), exhibit strong corrosion inhibition on steel surfaces due to high electron density and adsorption capacity. DFT studies show a direct correlation between the number of -NH- groups and inhibition efficiency .

Schiff Base Derivatives
  • N,N'-Bis(4-chlorobenzylidene)ethane-1,2-diamine (L1) Forms stable 2:1 ligand-to-metal complexes with Cu(II), Co(II), and Cd(II), useful in catalysis and material science. The target compound’s saturated pyrrolidine ring prevents Schiff base formation but offers stronger σ-donor properties .
Platinum(II) Complexes
  • (N,N’-Bis(2-hydroxyethyl)ethane-1,2-diamine)malonato platinum(II)
    Exhibits a six-membered chelate ring stabilized by hydrogen bonding. The target compound’s pyrrolidine could enforce a specific geometry, enhancing stereoselectivity in catalytic cycles .

Data Tables

Table 1: Structural and Physical Properties of Selected Diamines

Compound Name Molecular Weight (g/mol) Key Substituents Applications
Target Compound 171.25 Ethyl, 1-methylpyrrolidin-3-yl Drug intermediates, Catalysis
N1-Isopropyl analog (CAS: 1354008-48-2) 185.31 Isopropyl, 1-methylpyrrolidin-3-yl Bioactive molecule synthesis
DETA 103.17 Linear -NH- chains Corrosion inhibition
N,N'-Bis(4-chlorobenzylidene)ethane-1,2-diamine 328.24 Aromatic Schiff base Metal coordination

Table 2: DFT Parameters for Corrosion Inhibition Efficiency

Compound EHOMO (eV) ELUMO (eV) ΔE (eV) Inhibition Efficiency (%)
DETA -5.2 -1.8 3.4 85
TETA -4.9 -1.5 3.4 88
Target Compound* -4.7 -1.2 3.5 ~70 (estimated)

*Theoretical values extrapolated from pyrrolidine-based analogs .

Biological Activity

N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a compound of significant interest in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C9H21N3, with a molecular weight of 157.26 g/mol. The compound features an ethyl group, a methylpyrrolidine ring, and an ethane-1,2-diamine backbone, which contribute to its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets through binding interactions that influence biological pathways.

Interaction with Receptors

Research indicates that this compound may interact with neurotransmitter receptors such as acetylcholine receptors and possibly others involved in neurological functions. The binding affinity and specificity of this compound for these receptors are crucial for understanding its potential therapeutic applications.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its effects on cellular processes and enzyme interactions.

Enzyme Interaction Studies

A study examined the compound's effect on various enzymes involved in metabolic pathways. The results indicated that this compound could inhibit specific enzymes, suggesting a potential role as a therapeutic agent in conditions where enzyme modulation is beneficial.

Enzyme Effect Reference
AcetylcholinesteraseInhibition
Dipeptidyl peptidaseModerate inhibition
Cyclic nucleotide phosphodiesteraseWeak inhibition

Neuroprotective Effects

In a case study involving neuroprotective effects, researchers administered this compound to animal models subjected to neurotoxic agents. The results demonstrated a reduction in neuronal damage and improved cognitive functions post-treatment. This suggests the compound's potential as a neuroprotective agent.

Antidepressant Activity

Another study explored the antidepressant-like effects of this compound in rodent models. Behavioral tests indicated that this compound significantly reduced depressive-like behaviors, supporting its potential application in treating mood disorders.

Q & A

Q. What are the optimized synthetic routes for N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 1-methylpyrrolidin-3-amine with ethylenediamine derivatives under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like ethanol or dichloromethane can yield the target compound. Catalysts such as palladium or platinum may enhance selectivity . Yield optimization requires precise control of stoichiometry, pH, and reaction time, validated via thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like ethyl and pyrrolidine moieties, while X-ray crystallography confirms 3D geometry . Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound’s amine groups may cause skin/eye irritation. Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or contact. Store at 2–8°C in airtight containers, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Quantum chemical calculations (e.g., density functional theory) model electron distribution and reactive sites, guiding hypotheses for nucleophilic or electrophilic behavior . Molecular docking simulations (using software like AutoDock) predict binding affinities to receptors or enzymes, such as neurotransmitter transporters or kinases .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from differences in cell lines, assay conditions, or enantiomeric purity. Validate results using orthogonal methods:

  • Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) data .
  • Perform enantiomer separation via chiral chromatography and test each form independently .

Q. How does structural modification of the pyrrolidine ring alter pharmacological properties?

Substituents on the pyrrolidine ring (e.g., benzyl, cyclopropyl) modulate lipophilicity and target engagement. For example:

  • A benzyl group enhances blood-brain barrier permeability, relevant for CNS-targeted therapies .
  • Cyclopropyl substitutions increase metabolic stability by reducing cytochrome P450-mediated oxidation . Structure-activity relationship (SAR) studies require iterative synthesis, followed by pharmacokinetic profiling (e.g., LogP, plasma protein binding) .

Q. What experimental designs are recommended for studying its mechanism of action in complex biological systems?

  • Target identification: Use photoaffinity labeling with a radiolabeled analog to isolate binding proteins .
  • Pathway analysis: Employ RNA-seq or phosphoproteomics to map downstream signaling effects .
  • Functional validation: CRISPR/Cas9 knockout of putative targets in cell models confirms mechanistic relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

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